molecular formula C18H19N3O2S B11320617 N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11320617
M. Wt: 341.4 g/mol
InChI Key: PEQZBNPCWOJISA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the benzothiadiazole core with a phenoxyacetamide derivative under suitable conditions, such as the presence of a base or a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide moieties but different core structures.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of the benzothiadiazole core and the phenoxyacetamide moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)19-13-5-7-15-16(9-13)21-24-20-15/h4-9,11H,10H2,1-3H3,(H,19,22)

InChI Key

PEQZBNPCWOJISA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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